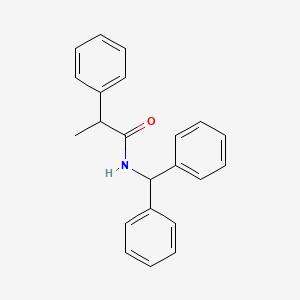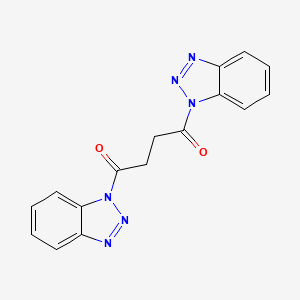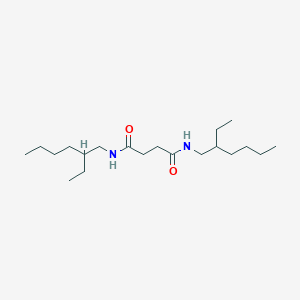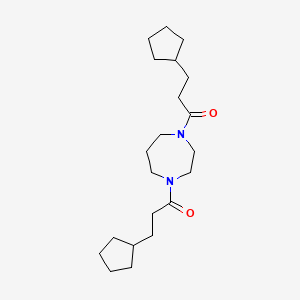
N-(diphenylmethyl)-2-phenylpropanamide
Übersicht
Beschreibung
N-(diphenylmethyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.162314293 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
N-(diphenylmethyl)-2-phenylpropanamide and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Demir et al. (2016) synthesized a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, and characterized it using various methods such as X-ray diffraction, IR, NMR, and UV–Vis spectra. They also conducted computational studies using hybrid-DFT methods, revealing insights into its molecular structure and properties (Demir et al., 2016).
Pharmacological Research
Some derivatives of this compound have been explored for their pharmacological potential. For instance, a study by van Bever et al. (1974) focused on the synthesis and analgesic activity of diastereoisomers of related compounds. They found that certain isomers exhibited significant analgesic activity, highlighting the compound's potential in developing novel analgesic agents (van Bever, Niemegeers, & Janssen, 1974).
Antiprotozoal Activity
Research by Martínez et al. (2015) on diphenyl-based bis(2-iminoimidazolidines) derivatives, which are structurally related to this compound, demonstrated promising antiprotozoal properties. These compounds were effective against Trypanosoma brucei, a parasite responsible for trypanosomiasis, indicating their potential as antiprotozoal agents (Martínez et al., 2015).
Chemical Reactivity and Synthesis of Chiral Compounds
Hajji et al. (2002) explored the reactivity of a related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against various electrophiles. This study led to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines, contributing to the understanding of chemical reactions and synthesis of chiral compounds (Hajji et al., 2002).
Crystal Structure Analysis
Kolev et al. (1995) determined the crystal structure of a compound closely related to this compound. Their research provided valuable information about molecular interactions and bond distances, contributing to a better understanding of the compound's physical characteristics (Kolev et al., 1995).
Chemical Transformation and Dehydrogenation Studies
Research by Fu and Boyer (1974, 1975) on N-Diphenylmethylformamide, a compound related to this compound, explored its dehydrogenation to yield isocyanates and other products. These studies contribute to the understanding of chemical transformations in secondary formamides (Fu & Boyer, 1974), (Fu & Boyer, 1975).
Rotational Isomer Analysis
Mandel et al. (2013) investigated the rotational preferences of a compound similar to this compound. This study provided insights into the conformational behavior of these compounds, which is crucial for understanding their chemical and physical properties (Mandel et al., 2013).
Eigenschaften
IUPAC Name |
N-benzhydryl-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17(18-11-5-2-6-12-18)22(24)23-21(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCDYFKOPDZAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Ethoxycarbonyl)-5-propylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4038250.png)
![2-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide](/img/structure/B4038255.png)
![N-cyclohexyl-N'-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4038257.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4038277.png)
![2-[(4-fluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4038290.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B4038306.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4038318.png)



![N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B4038331.png)

![6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038357.png)
